2-(3-Ethenylimidazol-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide
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Overview
Description
2-(3-Ethenylimidazol-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide is a synthetic organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethenylimidazol-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with an appropriate alkyl halide to introduce the ethenyl group.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with a bromide source to form the imidazolium salt.
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow synthesis techniques to ensure high yield and purity. These methods may include:
Microreactor Technology: Utilizing microreactors for precise control over reaction conditions.
Automated Synthesis: Employing automated systems for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethenylimidazol-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like sodium borohydride (NaBH4) for reducing the ethanone moiety.
Substitution: Nucleophiles such as thiols or amines for bromide substitution.
Major Products
Epoxides: From oxidation of the ethenyl group.
Alcohols: From reduction of the ethanone moiety.
Substituted Imidazolium Salts: From nucleophilic substitution of the bromide ion.
Scientific Research Applications
2-(3-Ethenylimidazol-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide has several scientific research applications, including:
Catalysis: Used as a catalyst in organic synthesis due to its imidazolium core.
Ionic Liquids: Employed in the formulation of ionic liquids for green chemistry applications.
Biological Studies: Investigated for its potential antimicrobial and antifungal properties.
Material Science: Used in the development of advanced materials such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-(3-Ethenylimidazol-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium ion can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can act as a Lewis acid catalyst, facilitating various organic transformations.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bromide: Another imidazolium salt with similar applications in catalysis and ionic liquids.
1-Ethyl-3-methylimidazolium bromide: Known for its use in green chemistry and material science.
Uniqueness
2-(3-Ethenylimidazol-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide is unique due to the presence of the ethenyl group, which can undergo additional chemical modifications, and the ethanone moiety, which provides further functionalization opportunities. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-ethenylimidazol-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N2O.BrH/c1-3-15-8-9-16(11-15)10-14(17)13-6-4-12(2)5-7-13;/h3-9,11H,1,10H2,2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKSVMNWWPSNJO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CN(C=C2)C=C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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